N-1,3-benzodioxol-5-yl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxamide
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,3-Benzodioxole can be synthesized from catechol with disubstituted halomethanes . In another example, the solvent was distilled off to dryness, the residue was treated with 10% aqueous HCl to pH 2.0 and extracted with benzene, and the acidic aqueous layer was made alkaline by adding 10% aqueous NaOH to pH 8.0 .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,3-benzodioxole moiety is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The piperazine ring is a common feature in many pharmaceuticals, and the benzothiophene group is a polycyclic aromatic hydrocarbon with a sulfur atom.Future Directions
Future research could focus on further understanding the synthesis, properties, and potential applications of this compound. For instance, the anticancer activity of similar compounds suggests potential for therapeutic applications . Further optimization and structure-activity relationship studies could lead to the development of more active analogs .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O4S/c22-12-1-3-14-17(9-12)31-19(18(14)23)20(27)25-5-7-26(8-6-25)21(28)24-13-2-4-15-16(10-13)30-11-29-15/h1-4,9-10H,5-8,11H2,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEHQMGWNNHQRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C(=O)NC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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